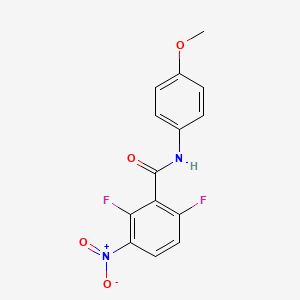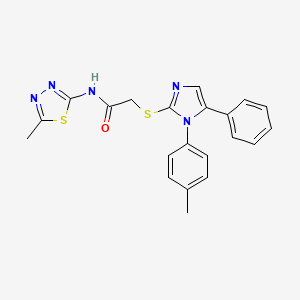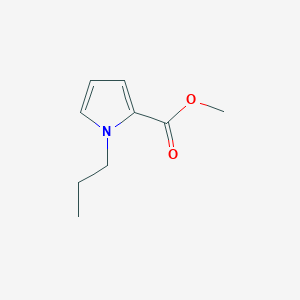![molecular formula C23H29N5O3 B2511510 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887865-50-1](/img/structure/B2511510.png)
8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
BenchChem offers high-quality 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”:
Pharmacological Research
This compound is often studied for its potential pharmacological effects. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its therapeutic potential. For example, it may be explored for its ability to modulate specific pathways involved in diseases like cancer or neurological disorders .
Drug Development
In the field of drug development, this compound serves as a lead molecule for the synthesis of new drugs. Its unique structure allows for modifications that can enhance its efficacy, reduce side effects, or improve its pharmacokinetic properties. Researchers focus on optimizing its chemical structure to develop more effective therapeutic agents .
Chemical Biology
Chemical biologists use this compound to study biological processes at the molecular level. By tagging it with fluorescent markers or other probes, they can track its interactions within cells and tissues. This helps in understanding how it influences cellular functions and contributes to the development of new diagnostic tools .
Synthetic Chemistry
This compound is valuable in synthetic chemistry for developing new synthetic methodologies. Its complex structure provides a challenging target for chemists, leading to the discovery of novel reactions and catalysts. These advancements can then be applied to the synthesis of other important molecules in pharmaceuticals and materials science .
Material Science
Researchers in material science explore the use of this compound in creating new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as enhanced stability, conductivity, or biocompatibility. These materials have potential applications in electronics, medical devices, and more .
Biochemical Assays
This compound is used in biochemical assays to study enzyme activity, protein interactions, and other biochemical processes. Its specific binding properties make it a useful tool for probing the mechanisms of various biological reactions. These assays are crucial for drug discovery and understanding disease mechanisms .
Toxicological Studies
Toxicologists study this compound to assess its safety and potential toxic effects. By evaluating its impact on different biological systems, they can determine safe dosage levels and identify any adverse effects. This information is essential for the development of safe and effective pharmaceuticals .
Environmental Chemistry
In environmental chemistry, this compound is investigated for its behavior and fate in the environment. Researchers study its degradation pathways, potential for bioaccumulation, and impact on ecosystems. This knowledge helps in assessing the environmental risks associated with its use and developing strategies for its safe disposal .
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-6-7-8-13-26-21(29)19-20(25(4)23(26)30)24-22-27(15(2)16(3)28(19)22)14-17-9-11-18(31-5)12-10-17/h9-12H,6-8,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTVMJASKCXAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)


![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)
![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)





![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)

![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)
